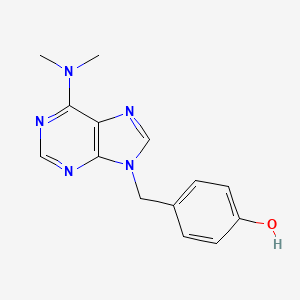

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

112089-08-4 |

|---|---|

Molekularformel |

C14H15N5O |

Molekulargewicht |

269.30 g/mol |

IUPAC-Name |

4-[[6-(dimethylamino)purin-9-yl]methyl]phenol |

InChI |

InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-3-5-11(20)6-4-10/h3-6,8-9,20H,7H2,1-2H3 |

InChI-Schlüssel |

OHPHKSYDILBCSO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Purine N9 with a Phenol-Containing Methylene Group

- The core step involves alkylation of the purine N9 nitrogen with a benzyl-type halide bearing a phenol substituent at the 4-position.

- This is commonly achieved by reacting 6-(dimethylamino)-9H-purine with 4-(chloromethyl)phenol or 4-(bromomethyl)phenol under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via an S_N2 mechanism, where the purine N9 attacks the benzylic halide, forming the N9-methylene-phenol linkage.

Functionalization of the Purine C6 Position

- The dimethylamino group at C6 can be introduced by nucleophilic substitution of 6-chloropurine with dimethylamine.

- This step is often performed prior to or after the N9 alkylation depending on the synthetic route.

- Conditions typically involve heating 6-chloropurine with excess dimethylamine in a suitable solvent like ethanol or water.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution (S_NAr): Starting from 6-chloropurine, substitution with sodium azide followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for related purine derivatives, but this is less common for the direct phenol substitution due to steric and electronic factors.

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) can be used to introduce aryl groups at purine C8 or other positions but are less relevant for the N9-alkylation with phenol derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| C6 substitution with dimethylamine | 6-chloropurine, dimethylamine, EtOH, reflux | 70-85 | High selectivity for C6 substitution |

| N9 alkylation with 4-(chloromethyl)phenol | 6-(dimethylamino)purine, 4-(chloromethyl)phenol, K2CO3, DMF, 60-80°C | 60-75 | Requires dry conditions to avoid hydrolysis |

| Purification | Silica gel chromatography | - | Removes unreacted starting materials and byproducts |

Research Findings and Notes

- The alkylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the halomethyl phenol.

- The phenol hydroxyl group remains intact during the alkylation, allowing for further functionalization if needed.

- The dimethylamino group at C6 enhances the nucleophilicity of the purine N9, facilitating the alkylation.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- The compound's synthesis is scalable with optimization of reaction times and temperatures to improve yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Starting Material(s) | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|---|

| C6 Dimethylamino substitution | 6-chloropurine | Nucleophilic substitution | Dimethylamine, EtOH, reflux | 70-85 | Efficient and selective |

| N9 Alkylation with phenol moiety | 6-(dimethylamino)purine + 4-(chloromethyl)phenol | S_N2 alkylation | K2CO3, DMF, 60-80°C, anhydrous | 60-75 | Requires dry conditions |

| Purification | Crude reaction mixture | Chromatography | Silica gel, petroleum ether/ethyl acetate | - | Essential for product purity |

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nitration can introduce nitro groups at the ortho and para positions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)-Phenol seine Wirkungen ausübt, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die phenolische Hydroxylgruppe kann Wasserstoffbrückenbindungen mit Aminosäureresten in Proteinen bilden, während die Dimethylaminogruppe an elektrostatischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und so zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism by which Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Donating vs. In contrast, chloro () or sulfonyl () substituents withdraw electrons, altering reactivity and binding kinetics .

- Solubility and Bioavailability: The phenolic hydroxyl group improves aqueous solubility compared to hydrophobic substituents like 4-methylphenylsulfanyl () or isopropyl (). This may enhance oral bioavailability .

- Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution between adenine derivatives and phenolic intermediates (), whereas analogues like 6-phenyl purines require Suzuki-Miyaura cross-coupling (), which demands palladium catalysts and controlled conditions .

Physicochemical Properties

- Melting Points: The target compound’s melting point is unreported, but analogues with phenolic groups (e.g., ) typically melt between 200–250°C, lower than non-polar derivatives like 6-phenyl purines (250–280°C) .

- LogP Values: Estimated LogP for the target compound is ~1.5 (phenol enhances hydrophilicity), compared to ~2.8 for 6-(4-methylphenylsulfanyl) purines () .

Patent and Commercial Relevance

- The compound’s derivatives are patented in chromenone-linked forms (), suggesting applications in oncology. Competitors include 6-chloropurines (), which are established kinase inhibitors .

- Commercial suppliers list related compounds (e.g., ), but the target compound remains under development, highlighting its novelty .

Biologische Aktivität

Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, also known by its CAS number 112089-08-4, is a complex organic compound that exhibits significant biological activity. This compound combines a phenolic hydroxyl group with a purine derivative, which contributes to its unique pharmacological properties. Research indicates that it possesses potential antiviral and anticancer properties, making it a subject of interest in medicinal chemistry and biochemistry.

Structural Characteristics

The structural uniqueness of this compound arises from the integration of a phenolic group and a purine moiety. The molecular formula is , with a molecular weight of approximately 269.3 g/mol. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.3 g/mol |

| Density | 1.32 g/cm³ |

| Boiling Point | 519.1 ºC |

| Flash Point | 267.7 ºC |

The biological activity of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is primarily attributed to its ability to interact with nucleic acids and proteins:

- Interaction with Nucleic Acids : The purine moiety may influence DNA replication and transcription processes, potentially leading to alterations in gene expression.

- Enzymatic Inhibition : The phenolic hydroxyl group can form hydrogen bonds with proteins, which may inhibit enzymatic activities critical for various biochemical pathways.

Research Findings

Recent studies have highlighted the compound's immunomodulatory effects and its potential in cancer therapy:

- Antiviral Activity : In vitro assays suggest that this compound can modulate immune responses, enhancing the cytolytic activity of peripheral blood mononuclear cells (PBMCs) against cancer cells. For instance, stimulation with the compound significantly upregulated the transcription of key cytokines involved in the Th1 immune response, such as interferon γ (IFN-γ) and interleukin 12 (IL-12) .

- Anticancer Properties : A study indicated that the compound exhibits selective toxicity towards tumor cells while sparing normal lymphocytes, demonstrating a GI50 (growth inhibition concentration) of approximately 3.6 µM against stimulated lymphocytes . This selectivity suggests potential therapeutic applications in oncology.

Case Studies

- Immunostimulatory Effects : A study evaluated the effects of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- on PBMCs, showing significant enhancement in cytotoxicity against K562 cancer cells at concentrations as low as 10 nM . This finding underscores its potential as an immunotherapeutic agent.

- Cytokine Modulation : In another experiment focusing on gene expression analysis post-stimulation with the compound, researchers found that it led to the upregulation of over 900 genes related to immune signaling pathways . This broad effect on gene expression highlights its potential role in modulating immune responses.

Comparative Analysis

To better understand the uniqueness of Phenol, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenol | Simple aromatic compound | Lacks purine moiety |

| Dimethylaminomethylphenol | Contains dimethylamino group | No purine structure |

| Purine derivatives | Base structure of nucleic acids | Lacks phenolic hydroxyl group |

| Phenol, 2,4,6-tris[(dimethylamino)methyl]- | Multiple dimethylamino groups | No purine connection |

The dual functionality as both a phenol and a purine derivative sets this compound apart from simpler analogs, potentially conferring distinct biological activities not observed in other compounds .

Q & A

Basic: What synthetic methodologies are optimized for introducing the 6-(dimethylamino)purine moiety into phenolic derivatives?

Answer: The 6-(dimethylamino)purine group is typically introduced via Suzuki-Miyaura cross-coupling. For example, substituting a chlorine atom at the purine C6 position with a boronic acid-functionalized aryl group under Pd(0) catalysis (e.g., Pd(Ph₃)₄) in the presence of K₂CO₃ as a base. Reaction optimization includes solvent selection (toluene or DMF), reflux duration (12–24 hours), and purification via gradient column chromatography (EtOAc/hexane) to isolate the target compound .

Advanced: How can regioselectivity challenges during the alkylation of the purine N9 position be addressed?

Answer: Regioselectivity in N9 alkylation is influenced by steric and electronic factors. Pre-protection of competing reactive sites (e.g., using tetrahydropyranyl (THP) groups at N9) ensures selective methylation at the desired position. Post-alkylation, deprotection under mild acidic conditions (e.g., HCl in dioxane) yields the final product. NMR monitoring (¹H/¹³C) and LC-MS are critical for confirming regiochemical fidelity .

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ ~3.0 ppm, aromatic protons in the purine ring at δ ~8.0–8.5 ppm).

- HPLC-PDA/MS: Reverse-phase HPLC with C18 columns (ACN/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?

Answer: Contradictory activity data may arise from assay-specific variables (e.g., cell permeability, protein binding). Methodological solutions include:

- Standardized Assay Conditions: Use of isogenic cell lines and matched buffer systems (e.g., HEPES pH 7.4).

- Orthogonal Assays: Combine enzymatic inhibition studies (e.g., kinase assays) with cellular readouts (e.g., IP1 accumulation for GPCR activity) to validate target engagement .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzymatic Assays: Recombinant kinase or polymerase assays to measure IC₅₀ values.

- Cell-Based Models: Immortalized cell lines (e.g., HEK293) transfected with target receptors, using luciferase reporters or calcium flux assays for real-time activity monitoring .

Advanced: How can metabolic stability be assessed for this compound in preclinical studies?

Answer:

- Liver Microsome Assays: Incubation with human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (CLint).

- CYP Inhibition Screening: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic liabilities.

- Radiolabeled Tracers: Synthesize ¹⁴C-labeled analogs (e.g., labeled at the purine C8 position) to track metabolite formation via HPLC-radiometric detection .

Basic: What strategies mitigate solubility limitations in aqueous buffers during biological testing?

Answer:

- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains ionizable groups (e.g., phenolic OH) .

Advanced: How can target engagement be confirmed in cellular environments with high background noise?

Answer:

- Photoaffinity Labeling: Incorporate photoactivatable groups (e.g., aryl azides) into the compound for covalent crosslinking to targets, followed by pull-down and LC-MS/MS identification.

- Competitive Binding Assays: Use fluorescent or radiolabeled probes (e.g., ³H-labeled analogs) to quantify displacement in live-cell imaging or scintillation proximity assays .

Basic: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Maestro to model binding poses against X-ray structures of target proteins (e.g., kinases, polymerases).

- QSAR Models: Train models using published IC₅₀ data for purine analogs to forecast activity .

Advanced: How can researchers address discrepancies in metabolic pathway identification across species?

Answer:

- Comparative Metabolomics: Parallel incubation with human, rat, and dog liver microsomes followed by UPLC-QTOF-MS to identify species-specific metabolites.

- Isotopic Labeling: Use deuterated or ¹³C-labeled analogs to trace metabolic transformations and validate pathways via MS/MS fragmentation patterns .

Basic: What stability-indicating methods ensure compound integrity during long-term storage?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products.

- Stability-Indicating HPLC: Develop methods with baseline separation of degradants (e.g., oxidized purine derivatives) using ion-pairing reagents (e.g., TFA) .

Advanced: How can researchers design fluorescent or colorimetric probes based on this compound’s scaffold?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.